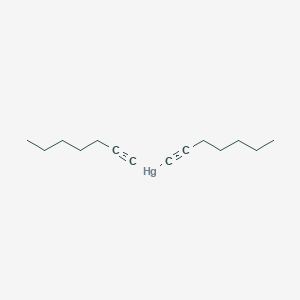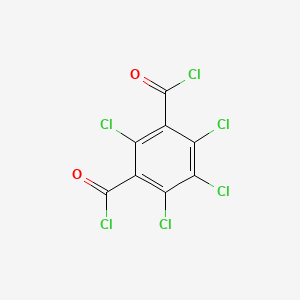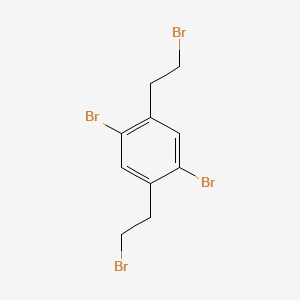
5-Ethyl-2-triethylsilylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-triethylsilylfuran is an organic compound with the molecular formula C12H22OSi. It is a derivative of furan, a heterocyclic aromatic compound, where the furan ring is substituted with an ethyl group at the 5-position and a triethylsilyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-triethylsilylfuran typically involves the introduction of the triethylsilyl group to the furan ring. One common method is through the reaction of 5-ethylfuran with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-triethylsilylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the triethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Aplicaciones Científicas De Investigación
5-Ethyl-2-triethylsilylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-triethylsilylfuran involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property can be exploited in drug design to improve the bioavailability of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethylfuran: Lacks the triethylsilyl group, making it less lipophilic.
2-Triethylsilylfuran: Lacks the ethyl group at the 5-position, affecting its reactivity and properties.
5-Methyl-2-triethylsilylfuran: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
5-Ethyl-2-triethylsilylfuran is unique due to the presence of both the ethyl and triethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H22OSi |
|---|---|
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
triethyl-(5-ethylfuran-2-yl)silane |
InChI |
InChI=1S/C12H22OSi/c1-5-11-9-10-12(13-11)14(6-2,7-3)8-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DNYKCTLPXPIKDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)



![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)

![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)


